N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
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Properties
Molecular Formula |
C21H20ClN3O5 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O5/c1-28-14-6-4-5-13(9-14)16-7-8-21(27)25(24-16)12-20(26)23-17-10-15(22)18(29-2)11-19(17)30-3/h4-11H,12H2,1-3H3,(H,23,26) |
InChI Key |
CXYBKYBNCBEKNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 353.81 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are validated targets for anticancer drugs. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that treatment with related compounds leads to an increased proportion of cells in the G0/G1 phase, suggesting a mechanism of action that involves cell cycle arrest. This effect is often associated with reduced proliferation in cancer cell lines .
- Induction of Apoptosis : The compound has demonstrated the ability to promote apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. For instance, dose-dependent increases in apoptotic rates were observed when K562 cells were treated with similar compounds .
Biological Activity Data
A summary of biological activity data for this compound is presented below.
| Study | Cell Line | Concentration (µM) | Inhibition (%) | IC50 (µM) |
|---|---|---|---|---|
| Study 1 | K562 | 1 | 10 | 0.217 |
| Study 1 | K562 | 2 | 25 | - |
| Study 2 | HeLa | 1 | 30 | - |
| Study 2 | HeLa | 2 | 50 | - |
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Case Study on HDAC Inhibition :
- In Vitro Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
